

Application Notes and Protocols for Dyngo-4a in Endocytosis Inhibition

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Compound of Interest

Compound Name: Dyngo-4a

Cat. No.: B607236

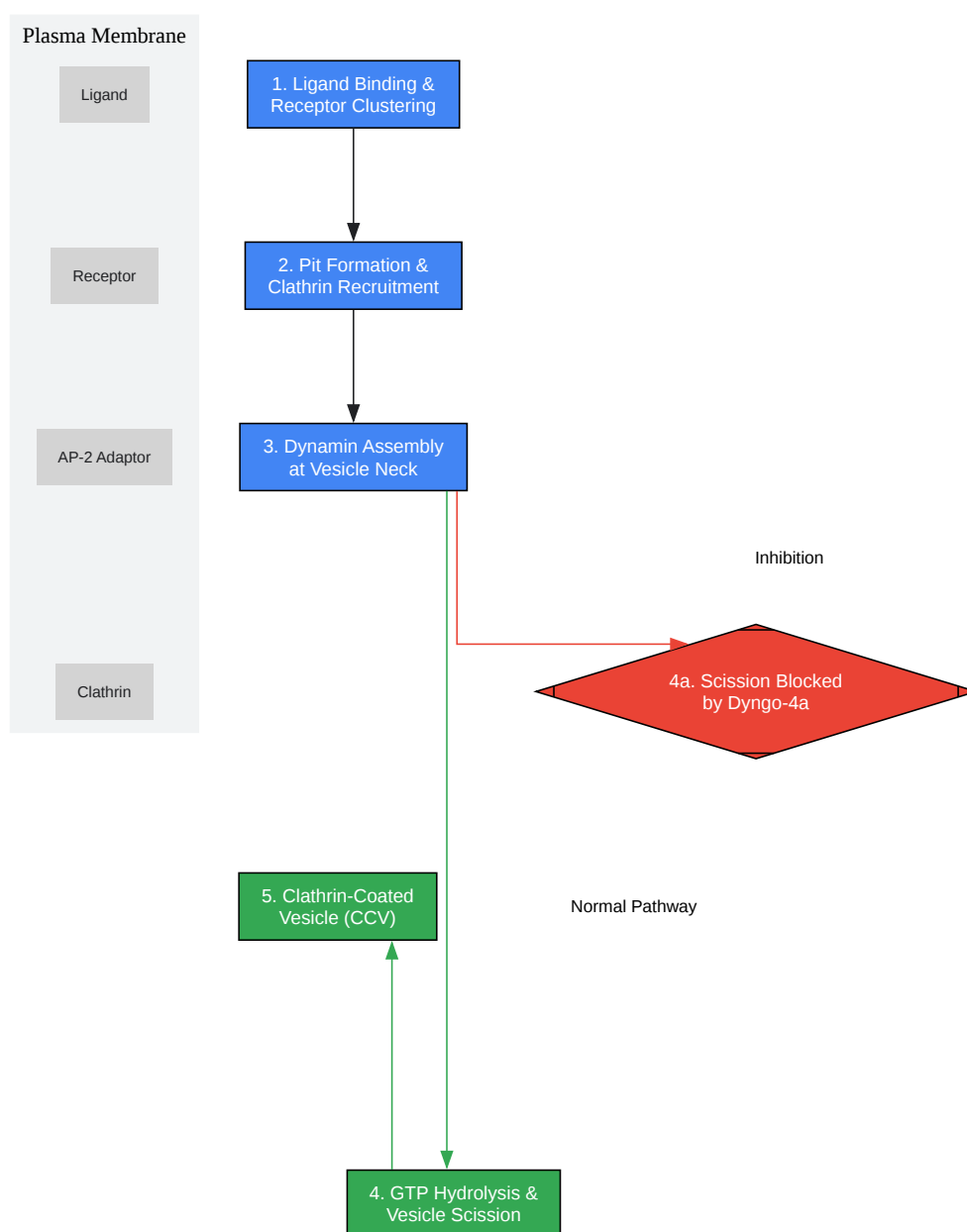
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Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and entry of pathogens. A key protein in many endocytic pathways, particularly clathrin-mediated endocytosis (CME), is the large GTPase dynamin. Dynamin assembles at the neck of budding vesicles and, through GTP hydrolysis, facilitates the final membrane scission event. **Dyngo-4a** is a potent, cell-permeable, and reversible small molecule inhibitor of dynamin.^{[1][2]} It is a second-generation inhibitor developed to improve upon the potency and reduce the off-target effects and cytotoxicity associated with its predecessor, dynasore.^{[1][2]} These notes provide detailed information on the effective use of **Dyngo-4a** to inhibit endocytosis in a research setting.

Mechanism of Action

Dyngo-4a functions as a non-competitive inhibitor of dynamin's GTPase activity.^[1] It specifically shows a high potency against the helical oligomerization state of dynamin, which is associated with the scission of clathrin-coated pits, while being significantly less active against dynamin assembled into rings.^{[1][2]} By inhibiting the GTPase activity required for membrane fission, **Dyngo-4a** effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and form intracellular vesicles.



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Caption: Mechanism of **Dyngo-4a** in Clathrin-Mediated Endocytosis.

Quantitative Data Summary

The efficacy of **Dyngo-4a** is dependent on the dynamin isoform, the specific assay, and the cell type being studied. The following tables summarize key quantitative data from published literature.

Table 1: IC₅₀ Values for **Dyngo-4a**

Target	Assay Condition	IC ₅₀ Value	Source
Dynamin I (brain)	In vitro GTPase assay	0.38 µM	[3]
Dynamin I (rec)	In vitro GTPase assay	1.1 µM	[3]
Dynamin II (rec)	In vitro GTPase assay	2.3 - 2.6 µM	[3][4]
Helical Dynamin I	PS-stimulated in vitro GTPase assay	2.7 µM	[1]
Transferrin Uptake	U2OS cells (non-neuronal CME)	5.7 ± 1.0 µM	[1][5]
SVE	Rat brain synaptosomes	26.8 µM	[1]
BoNT/A-Hc Uptake	Cultured hippocampal neurons	16.0 ± 1.2 µM	[4]

CME: Clathrin-Mediated Endocytosis; SVE: Synaptic Vesicle Endocytosis; rec: recombinant; PS: Phosphatidylserine

Table 2: Recommended Incubation Conditions for Endocytosis Inhibition

Cell Type	Dyngo-4a Conc.	Incubation Time	Assay/Process Measured	Outcome	Source
U2OS (Osteosarcoma)	10 μ M	5 minutes	Transferrin (Tfn) uptake	Partial inhibition observed.	[1] [6]
U2OS (Osteosarcoma)	10 μ M	30 minutes	Transferrin (Tfn) uptake	Complete abolition of Tfn uptake.	[1] [6]
Cultured Hippocampal Neurons	30 μ M	20 minutes (pre)	BoNT/A-Hc internalization	Abolished BoNT/A-Hc uptake.	[4]
HUVECs	30 μ M	30 minutes	Transferrin & VEGFR2 endocytosis	Blocked endocytosis.	[5]
α T3-1, L β T2 cells	30 μ M	30 minutes	GnRH receptor internalization	Effective inhibition.	[3]
Mouse Embryonic Fibroblasts	30 μ M	30 minutes	General endocytosis	Inhibition observed.	[7]

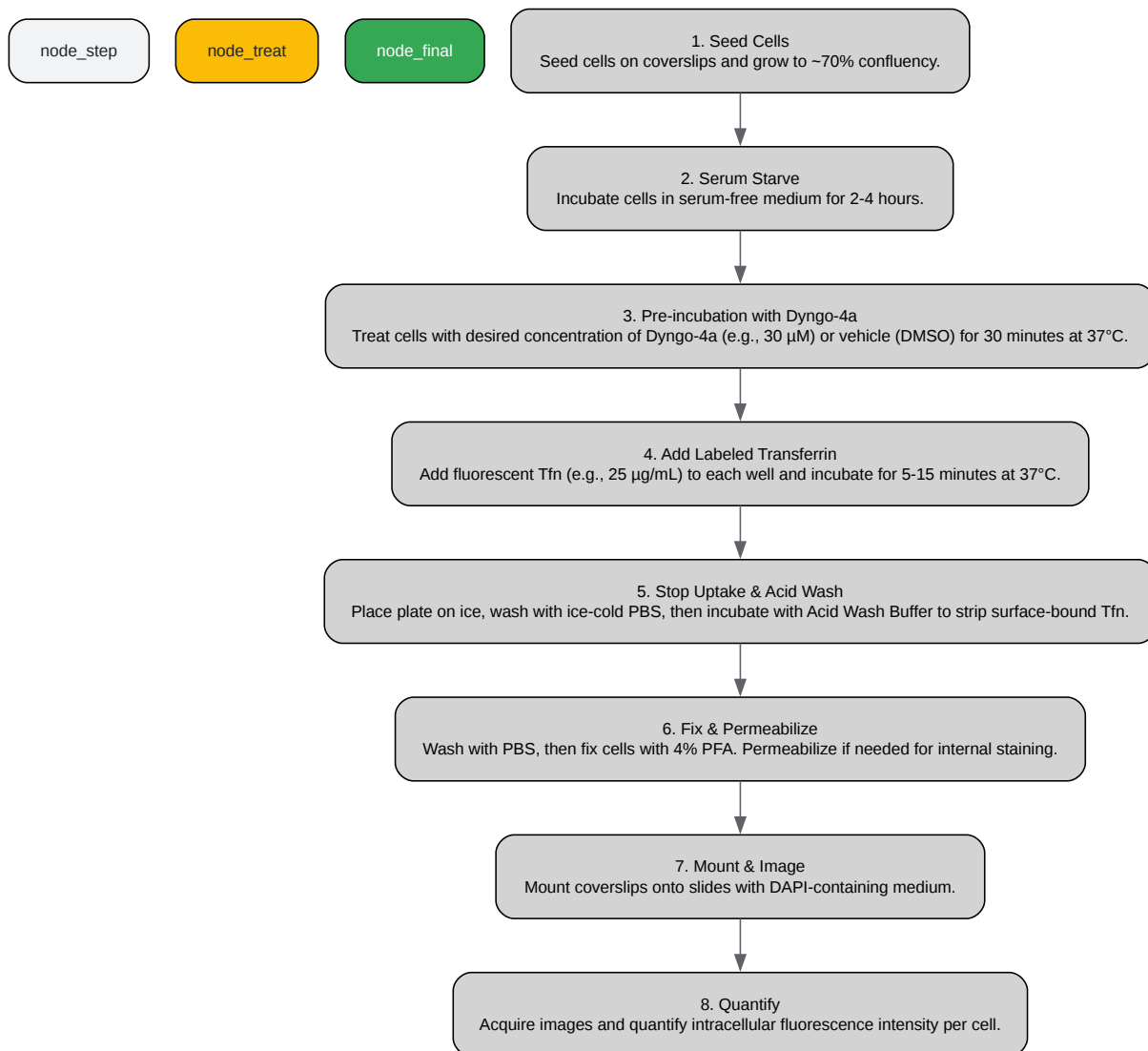
Detailed Experimental Protocol: Transferrin Uptake Assay

This protocol provides a method to assess the inhibition of clathrin-mediated endocytosis in cultured cells using fluorescently labeled transferrin (Tfn), a classic cargo for this pathway.

Materials

- Adherent cells cultured on glass coverslips in a 24-well plate
- Dyngo-4a** (stock solution in DMSO, e.g., 30 mM)

- Complete cell culture medium
- Serum-free cell culture medium
- Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor™ 594)
- Phosphate-Buffered Saline (PBS)
- Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 2.5)
- Fixative solution (e.g., 4% Paraformaldehyde in PBS)
- Mounting medium with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)
- Fluorescence microscope



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References

- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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